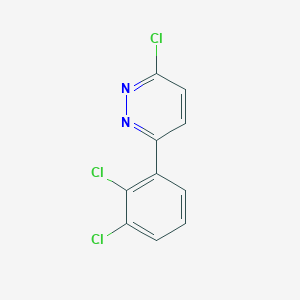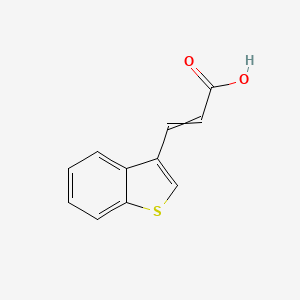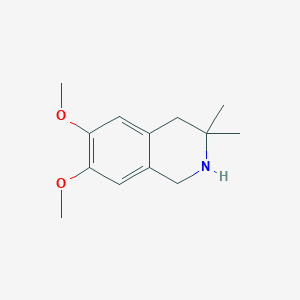![molecular formula C16H19ClN2O B8564530 2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol](/img/structure/B8564530.png)
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol typically involves the reaction of 5-chloro-2-quinoline with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[1-(5-Chloro-2-quinolyl)-4-piperidyl]acetaldehyde or 2-[1-(5-Chloro-2-quinolyl)-4-piperidyl]acetic acid.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known antimalarial drug with a quinoline ring system.
Chloroquine: Another antimalarial drug with a similar structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a piperidine ring and an ethanol group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H19ClN2O |
|---|---|
Molecular Weight |
290.79 g/mol |
IUPAC Name |
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C16H19ClN2O/c17-14-2-1-3-15-13(14)4-5-16(18-15)19-9-6-12(7-10-19)8-11-20/h1-5,12,20H,6-11H2 |
InChI Key |
IYTGRZLVQBOFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)C2=NC3=C(C=C2)C(=CC=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Tridec-2-yn-1-yl)oxy]oxane](/img/structure/B8564452.png)

![N-{[3-(Benzyloxy)pyridin-2-yl]methyl}acetamide](/img/structure/B8564464.png)
![4-[(5-Isoquinolyl)oxy]piperidine hydrochloride](/img/structure/B8564473.png)


![8-(Pyridin-3-yl)-2-azaspiro[4.5]decane](/img/structure/B8564496.png)

![3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B8564510.png)

![N'-{4-[(1,2-Benzothiazol-5-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B8564536.png)


![2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8564547.png)
